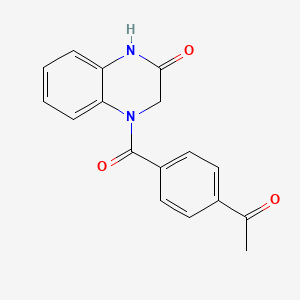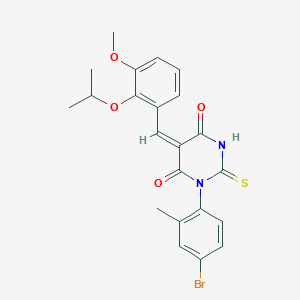![molecular formula C18H21NOS2 B4844834 3-[(4-methylphenyl)thio]-N-[2-(phenylthio)ethyl]propanamide](/img/structure/B4844834.png)
3-[(4-methylphenyl)thio]-N-[2-(phenylthio)ethyl]propanamide
Overview
Description
3-[(4-methylphenyl)thio]-N-[2-(phenylthio)ethyl]propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is also known as MPTP and is a thioamide derivative that has been synthesized for its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[(4-methylphenyl)thio]-N-[2-(phenylthio)ethyl]propanamide is not fully understood. However, it has been suggested that the compound exerts its biological effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. Additionally, it has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
3-[(4-methylphenyl)thio]-N-[2-(phenylthio)ethyl]propanamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. Additionally, this compound has been shown to have neuroprotective effects, protecting neurons from oxidative stress and inflammation. Furthermore, it has been shown to improve glucose metabolism and insulin sensitivity, making it a potential therapeutic agent for diabetes.
Advantages and Limitations for Lab Experiments
The advantages of using 3-[(4-methylphenyl)thio]-N-[2-(phenylthio)ethyl]propanamide in lab experiments include its high purity and yield, as well as its potent antioxidant and anti-inflammatory properties. However, there are also limitations to using this compound, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the research of 3-[(4-methylphenyl)thio]-N-[2-(phenylthio)ethyl]propanamide. One potential direction is the development of new therapeutic agents for the treatment of cancer, diabetes, and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use as a fluorescent probe for the detection of biomolecules. Furthermore, the potential toxicity of this compound needs to be further investigated to ensure its safety for use in humans.
Conclusion:
3-[(4-methylphenyl)thio]-N-[2-(phenylthio)ethyl]propanamide is a promising compound that has potential applications in various research fields. Its potent antioxidant and anti-inflammatory properties make it a promising candidate for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. However, further studies are needed to fully understand its mechanism of action and potential toxicity. Overall, the research on 3-[(4-methylphenyl)thio]-N-[2-(phenylthio)ethyl]propanamide has the potential to lead to the development of new therapeutic agents and diagnostic tools for various diseases.
Scientific Research Applications
3-[(4-methylphenyl)thio]-N-[2-(phenylthio)ethyl]propanamide has been extensively studied for its potential applications in various research fields. It has been shown to have potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. Furthermore, this compound has been studied for its potential use as a fluorescent probe for the detection of various biomolecules, including proteins and nucleic acids.
properties
IUPAC Name |
3-(4-methylphenyl)sulfanyl-N-(2-phenylsulfanylethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NOS2/c1-15-7-9-17(10-8-15)21-13-11-18(20)19-12-14-22-16-5-3-2-4-6-16/h2-10H,11-14H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBBMUYWXPNQOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NCCSC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-methylphenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-methoxyphenyl)-2-thioxo-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B4844771.png)


![N-ethyl-N'-(2-methylphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4844785.png)


![1-methyl-3-{[(1-methylhexyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4844810.png)

![2,2'-[{[2-(4-chloro-1H-pyrazol-1-yl)ethyl]imino}bis(methylene)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B4844825.png)
![1-(2,4-dimethoxyphenyl)-5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4844827.png)
![2-ethoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 3-methoxybenzoate](/img/structure/B4844828.png)
![N-(4-chlorophenyl)-N'-[3-(4-methyl-1-piperazinyl)propyl]urea](/img/structure/B4844836.png)

